Product packaging for Methyl 1-cyanopyrrolidine-3-carboxylate(Cat. No.:CAS No. 367906-55-6)

Methyl 1-cyanopyrrolidine-3-carboxylate

Cat. No.: B2650588
CAS No.: 367906-55-6
M. Wt: 154.169
InChI Key: OICJQZQATQMRGR-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Frameworks in Advanced Organic Synthesis

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents one of the most valuable and common structural motifs in chemistry. researchgate.netresearchgate.net This scaffold is a cornerstone in the architecture of numerous biologically active compounds, including both natural products and synthetic molecules. researchgate.netnih.gov Its prevalence is highlighted by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA), ranking it first among the top five most common non-aromatic nitrogen heterocycles in pharmaceuticals. researchgate.netnih.gov

The significance of the pyrrolidine framework extends beyond its role as a pharmacophore. In advanced organic synthesis, it serves as a crucial building block, a chiral controller in asymmetric reactions, a catalyst, and a ligand for transition metals. researchgate.net The non-planar, three-dimensional structure of the saturated pyrrolidine ring allows for a more effective exploration of pharmacophore space compared to flat aromatic systems. nih.gov This stereochemical complexity, with the potential for up to four stereogenic centers, makes it a highly sought-after scaffold for designing potent and selective drug candidates. nih.gov The molecular diversity and intricate nature of pyrrolidine-based molecules enable chemists to design more active and less toxic therapeutic agents. nih.gov

Strategic Positioning of Methyl 1-cyanopyrrolidine-3-carboxylate as a Synthetic Scaffold

This compound is strategically positioned as a versatile synthetic scaffold due to the unique arrangement and reactivity of its functional groups. The molecule incorporates a pyrrolidine ring substituted with a cyano group on the nitrogen atom (N-cyano) and a methyl carboxylate group at the 3-position. This disubstituted pattern offers multiple, chemically distinct sites for synthetic modification.

The N-cyano group acts as a reactive handle and an electron-withdrawing group, influencing the chemistry of the pyrrolidine ring. The methyl ester at the C-3 position provides another point for chemical elaboration, such as hydrolysis, amidation, or reduction, allowing for the introduction of diverse functionalities. The combination of these two groups on the robust pyrrolidine framework makes this compound a valuable intermediate for constructing more complex molecular architectures and for generating libraries of compounds for drug discovery programs.

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₇H₁₀N₂O₂ uni.lu
Molecular Weight 154.17 g/mol
Monoisotopic Mass 154.07423 Da uni.lu
IUPAC Name This compound uni.lu
InChI Key OICJQZQATQMRGR-UHFFFAOYSA-N uni.lu

Overview of Research Trajectories in Cyanopyrrolidine Chemistry

Research involving cyanopyrrolidine chemistry is increasingly directed toward applications in chemical biology and medicinal chemistry, particularly in the development of targeted covalent inhibitors. imperial.ac.uknih.gov A significant research trajectory involves using the cyanopyrrolidine scaffold as a reactive motif to covalently bind to specific protein targets. This approach leverages the electrophilic nature of the cyano group under certain conditions to form a stable bond with nucleophilic residues (like cysteine) on a target enzyme.

A notable example of this trajectory is the use of cyanopyrrolidine probes in activity-based protein profiling (ABPP). imperial.ac.uk Researchers have characterized covalent inhibitors based on this scaffold targeting deubiquitinating (DUB) enzymes, such as UCHL1, which are implicated in various cancers. imperial.ac.uk These studies use chemical proteomics to generate comprehensive profiles of both on-target and off-target engagements within the cellular proteome. imperial.ac.uk The findings demonstrate that cyanopyrrolidine-based molecules can be selective for their intended target over other similar enzymes. imperial.ac.uk This line of research aligns with the broader resurgence of interest in covalent drugs, which can offer advantages in potency and duration of action. nih.gov The development of such sophisticated chemical tools underscores the evolving role of cyanopyrrolidine derivatives from simple synthetic intermediates to key components in cutting-edge chemical biology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O2 B2650588 Methyl 1-cyanopyrrolidine-3-carboxylate CAS No. 367906-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-cyanopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OICJQZQATQMRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 1 Cyanopyrrolidine 3 Carboxylate and Analogues

Established Direct Synthesis Pathways

Direct synthesis pathways to methyl 1-cyanopyrrolidine-3-carboxylate and its analogues often involve the formation of the N-cyano bond or the pyrrolidine (B122466) ring as key steps. These methods are valued for their efficiency and convergence.

N-Cyanoalkylation Approaches via Cyanogen (B1215507) Bromide

The introduction of a cyano group onto the nitrogen atom of a pre-formed pyrrolidine ring is a common strategy. The von Braun reaction, which utilizes cyanogen bromide (BrCN), is a classical method for the N-cyanation of tertiary amines. orientjchem.orgorganic-chemistry.org This reaction proceeds through the formation of a quaternary ammonium (B1175870) intermediate, which then undergoes nucleophilic attack by the bromide ion to yield the N-cyanoamine and an alkyl bromide.

While a direct experimental procedure for the N-cyanation of methyl pyrrolidine-3-carboxylate is not extensively detailed in readily available literature, the general mechanism of the von Braun reaction provides a viable synthetic route. The reaction of a suitable N-substituted methyl pyrrolidine-3-carboxylate, such as methyl 1-benzylpyrrolidine-3-carboxylate, with cyanogen bromide would be expected to yield this compound and benzyl (B1604629) bromide. The choice of the N-substituent is crucial, as its ease of cleavage influences the reaction's success.

ReagentRoleKey Features
Cyanogen Bromide (BrCN) Cyanating agentHighly reactive, electrophilic source of the cyano group. scielo.br
Tertiary Amine (e.g., Methyl 1-benzylpyrrolidine-3-carboxylate) SubstrateThe nitrogen atom acts as a nucleophile to attack the cyanogen bromide.
Inert Solvent (e.g., Chloroform, Dichloromethane) Reaction MediumSolubilizes reactants and facilitates the reaction.

This approach offers a straightforward method for introducing the cyano functionality onto a pre-existing pyrrolidine-3-carboxylate scaffold.

Tandem Cyclization-Esterification Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient approach to complex molecules from simpler precursors. The synthesis of pyrrolidine rings can be achieved through various intramolecular cyclization strategies. orientjchem.org For the synthesis of this compound analogues, a tandem sequence involving the formation of the pyrrolidine ring followed by or concurrent with esterification and N-cyanation would be a highly convergent approach.

One potential strategy involves the cyclization of a linear precursor containing an amine, a latent carboxylic acid (or ester), and a leaving group. For instance, a suitably substituted aminonitrile could undergo intramolecular cyclization to form the pyrrolidine ring. Subsequent esterification of a carboxylic acid functionality would lead to the desired product. While a specific tandem cyclization-esterification leading directly to this compound is not explicitly detailed, related tandem processes for the synthesis of functionalized pyrrolidines are well-documented. acs.org

Stereoselective Synthesis and Chiral Control

The biological activity of pyrrolidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of chiral pyrrolidine-3-carboxylates is of paramount importance.

Enantioselective Approaches to Pyrrolidine-3-carboxylates

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One powerful approach is the use of organocatalysis. For example, enantioselective Michael additions to α,β-unsaturated carbonyl compounds can be used to construct the pyrrolidine ring with high enantiomeric excess. rsc.org Chiral prolinol ethers have been shown to be effective catalysts for the conjugate addition of nucleophiles to enones, leading to the formation of chiral pyrrolidine precursors. nih.gov

Another strategy involves the use of chiral starting materials from the "chiral pool." For instance, enantiomerically pure 3-hydroxyproline (B1217163) can serve as a versatile starting material for the synthesis of various 3-substituted proline derivatives. nih.govresearchgate.net Palladium-mediated coupling reactions on an enol triflate derived from N-trityl-3-oxo-(S)-proline methyl ester allow for the introduction of a variety of substituents at the C3 position. nih.gov

MethodKey Features
Organocatalytic Michael Addition Employs small organic molecules as catalysts to induce enantioselectivity. rsc.org
Chiral Pool Synthesis Utilizes readily available, enantiomerically pure natural products as starting materials. nih.govresearchgate.net
Asymmetric 1,3-Dipolar Cycloaddition Reaction of azomethine ylides with dipolarophiles to form pyrrolidines with control of stereochemistry. rsc.org

Diastereoselective Transformations

When a molecule contains multiple stereocenters, diastereoselective reactions are employed to control the relative stereochemistry. The synthesis of substituted pyrrolidine-3-carboxylates often requires the control of the stereocenters at both the C3 and other positions of the ring.

1,3-Dipolar cycloaddition reactions between azomethine ylides and substituted alkenes are a powerful tool for the diastereoselective synthesis of highly substituted pyrrolidines. researchgate.netacs.org The stereochemistry of the starting materials can influence the stereochemical outcome of the cycloaddition, allowing for the synthesis of specific diastereomers. The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides has been shown to produce densely substituted pyrrolidines with high diastereoselectivity. researchgate.net

Multicomponent reactions (MCRs) can also be designed to be diastereoselective. For instance, a TiCl4-catalyzed multicomponent coupling of optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been developed to afford highly functionalized pyrrolidines with up to three contiguous asymmetric centers in a single operation with high diastereoselectivity. nih.gov

ReactionStereochemical Control
1,3-Dipolar Cycloaddition The stereochemistry of the dipolarophile and the dipole can control the relative stereochemistry of the newly formed stereocenters. researchgate.net
Multicomponent Reactions The choice of catalyst and reactants can lead to the preferential formation of one diastereomer. nih.gov
Directed C-H Functionalization Palladium-catalyzed C(sp3)-H arylation directed by an aminoquinoline group can lead to the cis-2,3-disubstituted pyrrolidines as single stereoisomers. acs.org

Divergent Synthetic Routes from Precursors

Divergent synthesis is a strategy that allows for the creation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable for the synthesis of analogues of this compound for structure-activity relationship studies.

A versatile precursor for divergent synthesis is a pyrrolidine derivative with functional groups that can be readily modified. For example, methyl 1-benzylpyrrolidine-3-carboxylate serves as a useful starting point. tcichemicals.comchemimpex.com The benzyl group can be removed under various conditions, and the resulting secondary amine can be functionalized in numerous ways, including N-cyanation to yield the target compound. The ester group at the 3-position can also be hydrolyzed, reduced, or converted to other functional groups.

Another divergent strategy involves starting with a precursor that allows for the introduction of diversity at multiple positions of the pyrrolidine ring. For instance, a tetrazine synthesis approach demonstrates how a common carboxylic ester precursor can be converted into a versatile intermediate for the synthesis of a variety of substituted heterocycles. nih.gov While not directly applied to pyrrolidines in the cited work, the principle of converting a common functional group into a platform for diversification is a key concept in divergent synthesis.

PrecursorPotential Modifications
Methyl 1-benzylpyrrolidine-3-carboxylate N-debenzylation followed by N-alkylation, N-acylation, or N-cyanation. Ester modification. tcichemicals.comchemimpex.com
Pyrrolidine-3-carboxylic acid Esterification, amide bond formation, reduction of the carboxylic acid.
3-Hydroxypyrrolidine Oxidation to the ketone, followed by nucleophilic addition. O-alkylation or O-acylation.

Photoredox-Catalyzed Cyanation Strategies

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. In the context of pyrrolidine synthesis, this approach has been effectively utilized for the cyanation of C(sp³)–H bonds.

One notable strategy involves the dual catalysis of an iridium-based photocatalyst and a copper catalyst to achieve asymmetric radical cyanation. This method allows for the construction of chiral nitrile compounds with high chemo-, regio-, and enantioselectivity. digitellinc.com The reaction proceeds through the generation of a radical intermediate, which is then trapped by a cyanide source. Mechanistic studies, including fluorescence quenching and DFT calculations, have helped to elucidate the reaction pathway and the stereoinduction process. digitellinc.com

Another approach utilizes inexpensive organic dyes, such as eosin (B541160) Y, as photocatalysts. This method has been successfully applied to the coupling of Boc-protected potassium α-aminomethyltrifluoroborates with various substituted alkenyl sulfones. acs.org The reaction proceeds via an α-aminomethyl radical addition–elimination pathway. Furthermore, Fukuzumi's acridinium (B8443388) catalyst has been shown to facilitate the conversion of alkyltrifluoroborates to nitriles using tosyl cyanide as a radical trap. acs.org This method is advantageous as it avoids the use of precious metals and stoichiometric oxidants.

A general and high-yielding protocol for the Cα–H cyanation of unactivated secondary and tertiary aliphatic amines has also been developed using photoredox catalysis. researchgate.net This method employs inexpensive sodium cyanide as the cyanide source and air as the terminal oxidant, making it a mild and highly functional group tolerant process. The reaction is applicable to a wide range of cyclic and acyclic amines, including complex, biologically active compounds. researchgate.net

Catalyst SystemCyanide SourceSubstrate ScopeKey Features
Iridium photocatalyst + Copper catalystVariousAlkenes, AlkynesAsymmetric, High enantioselectivity digitellinc.com
Eosin Y (organic dye)Tosyl CyanidePotassium α-aminomethyltrifluoroboratesIridium- and ruthenium-free acs.org
Fukuzumi's acridinium catalystTosyl CyanideAlkyltrifluoroboratesPrecious metal-free, Oxidant-free acs.org
[Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆Sodium CyanideSecondary and Tertiary Aliphatic AminesMild conditions, Air as oxidant researchgate.net

Cycloaddition Reactions in Pyrrolidine Synthesis

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrrolidines. nih.gov These reactions, particularly those involving azomethine ylides, offer a highly regio- and stereoselective route to diverse pyrrolidine structures. nih.govrsc.org

Azomethine ylides, acting as three-atom components, react with various unsaturated 2π-electron components (alkenes) to construct the pyrrolidine ring. nih.gov This approach can generate multiple new contiguous stereogenic centers in a single step. For instance, the reaction of unstabilized azomethine ylides, derived from benzyl(methoxymethyl)(trimethylsilylmethyl)amine, with electron-deficient alkenes under continuous flow conditions yields the corresponding pyrrolidines. nih.gov

A notable advancement in this area is the use of photoredox catalysis to enable the formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones. researchgate.netresearchgate.net This method expands the scope of cycloaddition reactions to C=N electrophiles through a redox auxiliary strategy, avoiding the need for an exogenous amine co-reductant that can cause deleterious side reactions. researchgate.net The reaction is typically carried out in the presence of a Lewis acid, such as Yb(OTf)₃, and an iridium-based photocatalyst under blue LED irradiation. researchgate.net

Furthermore, glycine (B1666218) and its derivatives can serve as versatile starting materials for the synthesis of pyrrolidine-containing polycyclic compounds via [3+2] cycloaddition. mdpi.com For example, a highly efficient decarboxylative double [3+2] cycloaddition of glycine, aldehydes, and maleimides can produce tetracyclic pyrrolizidines in good yields and high diastereoselectivity. mdpi.com

Reaction TypeKey ReactantsCatalyst/ConditionsProduct Scope
Azomethine Ylide CycloadditionAzomethine ylides, AlkenesCatalytic trifluoroacetic acid, Continuous flowSubstituted pyrrolidines nih.gov
Photocatalytic [3+2] CycloadditionCyclopropyl ketones, HydrazonesYb(OTf)₃, Ir(4-CF₃-ppy)₃, Blue LEDStructurally diverse pyrrolidines researchgate.net
Decarboxylative Double [3+2] CycloadditionGlycine, Aldehydes, MaleimidesThermalTetracyclic pyrrolizidines mdpi.com

Ring-Forming Reactions (e.g., Hofmann-Löffler-Freytag Variations)

The Hofmann-Löffler-Freytag (HLF) reaction is a classic and powerful method for the synthesis of pyrrolidine rings through a radical-mediated process. nih.govacs.org This reaction involves the intramolecular C–H amination of N-haloamines or N-halosulfonamides, typically initiated by heat or light. nih.govacs.org The key steps include the generation of a nitrogen-centered radical, an intramolecular 1,5-hydrogen atom transfer (HAT) to form a carbon-centered radical, and subsequent cyclization to form the pyrrolidine ring. nih.govacs.org

Modern variations of the HLF reaction often utilize in situ generated N-halogenated sulfonamides as precursors. nih.gov These protocols have been employed as a late-stage functionalization technique for constructing pyrrolidine heterocyclic systems. nih.govacs.org While the reaction mechanism is well-established, recent studies have focused on detecting the radical intermediates using techniques like EPR spectroscopy to gain deeper mechanistic insights. nih.govacs.org

The regioselectivity of the HLF reaction, which typically favors the formation of five-membered pyrrolidine rings, is a key aspect of its synthetic utility. acs.orgacs.org This selectivity is primarily controlled by the kinetics of the intramolecular hydrogen atom transfer step. acs.org

Recent advancements have led to the development of enantioselective versions of the HLF reaction. For example, a copper-catalyzed enantioselective HLF reaction of readily accessible oximes has been reported for the synthesis of chiral 2,5-pyrrolidines. thieme-connect.com This approach relies on the interception of the radical intermediate by a chiral Cu(II) catalyst, followed by an enantiodetermining reductive elimination to yield chiral pyrrolines, which can be further functionalized. thieme-connect.com

Reaction VariationPrecursorInitiationKey Features
Classic HLFN-haloaminesHeat or LightRadical-mediated C-H amination nih.govacs.org
Modern HLFIn situ halogenated sulfonamidesPhotochemicalLate-stage functionalization nih.govacs.org
Enantioselective HLFOximesCopper catalystSynthesis of chiral pyrrolidines thieme-connect.com

Functionalization of Pyrrolidine Followed by Sequential Group Introduction

The synthesis of functionalized pyrrolidines can also be achieved by first constructing the pyrrolidine core and then introducing the desired functional groups in a sequential manner. This approach allows for the diversification of the pyrrolidine scaffold.

A copper-catalyzed three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne provides a direct route to α-cyanopyrrolidines. nih.gov This one-pot reaction proceeds in good yield and with high regioselectivity, avoiding the need for protection and deprotection steps. nih.gov

Another strategy involves the functionalization of pre-existing pyrrolidine rings. For instance, the introduction of various aromatic rings onto the pyrrolidine nitrogen has been employed to synthesize a series of benzimidazole (B57391) carboxamides. nih.gov This was achieved through a 1,3-dipolar cycloaddition to form the pyrrolidine ring, followed by functionalization of the nitrogen atom. nih.gov

Furthermore, the versatility of the pyrrolidine scaffold allows for the introduction of substituents at various positions. For example, fluorophenyl substituents at the 3-position and various aryl groups at the 4-position of pyrrolidine sulfonamides have been shown to influence their biological activity. nih.gov

Starting MaterialReaction SequenceKey ReagentsProduct
Primary amine-tethered alkyneAmination/Cyanation/AlkylationCopper catalystα-Cyanopyrrolidine nih.gov
N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine1,3-Dipolar Cycloaddition, N-functionalizationTrifluoroacetic acidN-Aryl pyrrolidines nih.gov
Pyrrolidine scaffoldSequential substitutionVariousSubstituted pyrrolidine analogues nih.gov

Strategies for Protected Pyrrolidine Carboxylic Acid Derivatives

The synthesis of pyrrolidine carboxylic acid derivatives often requires the use of protecting groups to mask reactive functional groups and ensure the desired reactivity and stereoselectivity. google.comgoogle.com

Various protecting groups can be employed for the carboxyl group, such as tert-butyl, benzyl, p-methoxybenzyl, or p-nitrobenzyl groups. google.com The nitrogen atom of the pyrrolidine ring is also commonly protected with groups like tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or p-methoxybenzyl. google.com

The choice of protecting group is crucial and depends on the specific reaction conditions and the desired deprotection strategy. For example, a Boc group can be removed under acidic conditions using trifluoroacetic acid, while a Cbz group is typically cleaved by hydrogenolysis. google.com

In the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, a stereoselective Pd-catalyzed C–H activation-arylation protocol was utilized with an N-Boc-protected D-proline derivative. nih.gov The use of tert-butyl carbamate (B1207046) and tert-butyl ester protection for the amino and carboxylic acid functionalities, respectively, allows for a global and mild deprotection in the final steps. nih.gov

Organocatalytic enantioselective Michael addition reactions have also been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org These methods provide a concise route to these valuable compounds, often with high stereocontrol.

Protecting GroupFunctional Group ProtectedCommon Deprotection Conditions
tert-Butoxycarbonyl (Boc)AmineTrifluoroacetic Acid (TFA) google.comnih.gov
Benzyloxycarbonyl (Cbz)AmineHydrogenolysis (H₂, Pd/C)
tert-Butyl esterCarboxylic AcidTrifluoroacetic Acid (TFA) nih.gov
Benzyl esterCarboxylic AcidHydrogenolysis (H₂, Pd/C) google.com

Chemical Reactivity and Mechanistic Transformations of Methyl 1 Cyanopyrrolidine 3 Carboxylate

Transformations of the Cyano Group

The cyano (nitrile) group is a highly versatile functional group characterized by a carbon-nitrogen triple bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

Hydrolytic Conversion to Carboxylic Acid Derivatives

The cyano group of Methyl 1-cyanopyrrolidine-3-carboxylate can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org This reaction proceeds through an amide intermediate. chemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.orgyoutube.com The nitrogen atom of the cyano group is first protonated, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon atom. youtube.com Subsequent proton transfer and tautomerization lead to the formation of an amide intermediate. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org

In basic hydrolysis, the cyano group is heated with an aqueous solution of a base, like sodium hydroxide (B78521). libretexts.org The strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com A series of proton transfers results in the formation of an amide intermediate. Continued hydrolysis of the amide under basic conditions produces a carboxylate salt and ammonia. libretexts.org To obtain the final carboxylic acid, the reaction mixture must be acidified in a separate step to protonate the carboxylate. libretexts.org

Reaction Conditions Intermediate Final Product
Acid HydrolysisHeat with dilute acid (e.g., HCl)AmideCarboxylic acid and Ammonium ion
Base HydrolysisHeat with aqueous base (e.g., NaOH), followed by acidificationAmideCarboxylate salt and Ammonia (before acidification)

Reductive Amination Pathways

The term "reductive amination" typically refers to the conversion of a carbonyl group to an amine. However, in the context of the cyano group, this pathway involves the reduction of the nitrile to a primary amine. This transformation can be achieved using powerful reducing agents or through catalytic hydrogenation. chemguide.co.ukstudymind.co.uk

A common laboratory method for the reduction of nitriles is the use of lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup. chemguide.co.ukstudymind.co.uk LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic carbon of the cyano group. This process occurs in two successive steps, ultimately breaking the pi bonds of the C≡N triple bond. The resulting intermediate is then protonated during the workup to yield the primary amine. chemguide.co.uk

Catalytic hydrogenation is another effective method, often preferred in industrial settings. studymind.co.uk This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or Raney nickel, often under elevated temperature and pressure. chemguide.co.ukstudymind.co.uk

Reducing Agent Typical Conditions Product
Lithium Aluminum Hydride (LiAlH₄)1. LiAlH₄ in dry ether 2. Acidic workup1-(Aminomethyl)pyrrolidine-3-carboxylic acid methyl ester
Catalytic Hydrogenation (H₂/Catalyst)H₂, metal catalyst (Pd, Pt, or Ni), elevated temperature and pressure1-(Aminomethyl)pyrrolidine-3-carboxylic acid methyl ester
Sodium and EthanolReaction with sodium metal in ethanol1-(Aminomethyl)pyrrolidine-3-carboxylic acid methyl ester

Nucleophilic Addition Reactions

The electrophilic carbon atom of the cyano group is susceptible to attack by a variety of nucleophiles. chemguide.co.uksavemyexams.com The carbon-nitrogen triple bond is highly polarized, with the carbon atom bearing a partial positive charge, making it a prime target for electron-rich species. chemguide.co.uk

An example of such a reaction is the addition of a cyanide ion. In a buffered solution, a cyanide ion can attack the nitrile carbon, leading to the formation of a new carbon-carbon bond. This type of reactivity is fundamental to the behavior of nitriles in organic synthesis. The reaction is initiated by the nucleophilic attack on the slightly positive carbon atom of the C≡N bond. chemguide.co.uk This addition changes the hybridization of the carbon from sp to sp².

The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, breaking one of the pi bonds and placing a negative charge on the nitrogen atom. This intermediate can then be protonated or react further depending on the specific nucleophile and reaction conditions.

Intramolecular Cyclization Pathways

The presence of both a cyano group and an ester group on the same molecule opens up the possibility for intramolecular cyclization reactions, where the two groups react with each other to form a new ring. Such reactions can be triggered under various conditions, often promoted by a base or an acid.

For instance, a base could deprotonate a carbon atom adjacent to either the cyano or the ester group, creating a nucleophilic carbanion. This carbanion could then potentially attack the electrophilic carbon of the other functional group within the same molecule, leading to the formation of a new cyclic structure. The feasibility and outcome of such a cyclization would depend on the ring size being formed and the specific reaction conditions. Intramolecular cyclizations involving cyano groups are known to produce a variety of heterocyclic compounds. researchgate.netnih.gov

Modifications of the Ester Moiety

The methyl ester group (–COOCH₃) is another key reactive site in this compound.

Saponification Reactions

Saponification is the base-promoted hydrolysis of an ester, which converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.comlibretexts.org For this compound, saponification involves the reaction of the methyl ester with a strong base, such as sodium hydroxide (NaOH). masterorganicchemistry.com

The reaction mechanism proceeds via a nucleophilic acyl substitution. The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Subsequently, the tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as a leaving group, resulting in the formation of a carboxylic acid. masterorganicchemistry.com

However, in the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide ion or another hydroxide ion to form a stable carboxylate salt. masterorganicchemistry.comoperachem.com This final acid-base step is irreversible and drives the reaction to completion. operachem.com To obtain the free carboxylic acid, the reaction mixture must be acidified after the saponification is complete.

Step Description
1. Nucleophilic AttackThe hydroxide ion (OH⁻) attacks the carbonyl carbon of the ester.
2. Formation of Tetrahedral IntermediateA tetrahedral alkoxide intermediate is formed.
3. Elimination of Leaving GroupThe intermediate collapses, eliminating a methoxide ion (CH₃O⁻) to form a carboxylic acid.
4. DeprotonationThe carboxylic acid is deprotonated by a base to form a carboxylate salt, driving the reaction to completion.

Transesterification Processes

Transesterification is a fundamental organic reaction wherein the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound, this process involves the substitution of the methyl group of the carboxylate moiety. The reaction can be catalyzed by either acids or bases, with the choice of catalyst influencing the reaction mechanism and conditions. wikipedia.org

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.com This is followed by a series of proton transfer steps, leading to the elimination of methanol and the formation of a new ester. masterorganicchemistry.com Conversely, base-catalyzed transesterification proceeds via the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide. masterorganicchemistry.comsrsintl.com This alkoxide then attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate which subsequently collapses to release the methoxide ion and form the new ester. masterorganicchemistry.comsrsintl.com

The efficiency of transesterification is influenced by several factors, including the structure of the alcohol, the reaction temperature, and the concentration of the catalyst. The presence of water can be detrimental, particularly in base-catalyzed reactions, as it can lead to the competing hydrolysis of the ester. srsintl.com

Table 1: General Parameters for Acid- and Base-Catalyzed Transesterification

ParameterAcid-Catalyzed TransesterificationBase-Catalyzed Transesterification
Catalyst Strong acids (e.g., H₂SO₄, HCl) mdpi.comStrong bases (e.g., NaOH, KOH, NaOCH₃) srsintl.com
Nucleophile AlcoholAlkoxide ion srsintl.com
Key Intermediate Protonated carbonylTetrahedral intermediate masterorganicchemistry.com
Reaction Conditions Typically requires heat ijcce.ac.irOften proceeds at room temperature acs.org
Sensitivity to Water Less sensitiveHighly sensitive to water (hydrolysis) srsintl.com
Reversibility Reversible wikipedia.orgReversible acs.org

Pyrrolidine (B122466) Ring Functionalization and Derivatization

The pyrrolidine ring of this compound offers several sites for functionalization and derivatization, allowing for the synthesis of a diverse range of analogs with potentially unique chemical and biological properties.

Regioselective Functionalization

Regioselective functionalization involves the selective reaction at a specific position of the pyrrolidine ring. The presence of the cyano and carboxylate groups influences the reactivity of the ring. For instance, the nitrogen atom can be targeted for N-alkylation or N-acylation reactions. Furthermore, the carbon atoms of the pyrrolidine ring, particularly those adjacent to the nitrogen or the substituent at the 3-position, can be subject to functionalization.

While specific studies on the regioselective functionalization of this compound are not extensively documented, general methodologies for the regioselective synthesis of substituted pyrrolidines can be considered. These often involve multi-step synthetic sequences starting from chiral precursors or employing directing groups to achieve the desired regioselectivity. nih.govnih.gov One-pot multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, have also been employed for the regioselective synthesis of complex spiropyrrolidines. nih.gov

Table 2: Potential Regioselective Functionalization Reactions of the Pyrrolidine Ring

Reaction TypeTarget PositionReagents and ConditionsPotential Product
N-AlkylationN1Alkyl halide, baseN-Alkyl-1-cyanopyrrolidine-3-carboxylate
N-AcylationN1Acyl chloride, baseN-Acyl-1-cyanopyrrolidine-3-carboxylate
C-H Activation/FunctionalizationC2, C4, C5Transition metal catalyst, coupling partnerSubstituted pyrrolidine derivative
Michael Addition (on a precursor)C4Michael acceptor, base4-Substituted pyrrolidine-3-carboxylate precursor

Stereoselective Derivatization

Given that the 3-position of the pyrrolidine ring is a stereocenter, stereoselective derivatization is a critical aspect of its chemistry. The synthesis of specific stereoisomers often requires the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. Stereoselective methods for the synthesis of substituted pyrrolidines frequently start from readily available chiral precursors like proline or hydroxyproline. mdpi.com

For instance, the diastereoselective synthesis of densely substituted pyrrolidines can be achieved through 1,3-dipolar cycloaddition reactions using chiral N-tert-butanesulfinylazadienes and azomethine ylides. acs.org The stereochemical outcome of such reactions is often controlled by the stereochemistry of the starting materials and the reaction conditions. The synthesis of specific enantiomers of pyrrolidine derivatives is crucial, as different enantiomers can exhibit distinct biological activities.

Table 3: Examples of Stereoselective Synthesis of Pyrrolidine Derivatives

MethodChiral SourceKey TransformationStereochemical Outcome
Asymmetric Michael AdditionChiral organocatalystConjugate addition to an enoneHighly enantiomerically enriched pyrrolidine precursor researchgate.net
1,3-Dipolar CycloadditionChiral auxiliary (e.g., N-tert-butanesulfinyl)[3+2] cycloadditionHigh diastereoselectivity acs.org
Asymmetric HydrogenationChiral diphosphine ligandReduction of a pyrroline precursorEnantiomerically pure pyrrolidine-3-carboxylic acid derivative google.com
C(sp³)-H ActivationChiral directing groupPalladium-catalyzed arylationDiastereoselective functionalization at C4 acs.orgnih.gov

Derivatization Strategies for Analytical Purposes

For analytical purposes, such as chromatographic separation and detection, derivatization of this compound can be employed to enhance its physicochemical properties. The primary targets for derivatization are the carboxylate group and the pyrrolidine nitrogen.

The carboxylate group can be converted into an ester or an amide using a variety of derivatizing agents. This is particularly useful for gas chromatography (GC) analysis, as it increases the volatility and thermal stability of the compound. libretexts.org For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can improve ionization efficiency and chromatographic retention. Chiral derivatizing agents can be used to separate the enantiomers of the compound on a non-chiral column by forming diastereomers. wikipedia.org

The pyrrolidine nitrogen, being a secondary amine, can also be derivatized. For example, acylation with reagents like trifluoroacetic anhydride can improve its chromatographic behavior in GC-MS. iu.edu

Table 4: Derivatization Reagents for Analytical Purposes

Derivatizing AgentTarget Functional GroupAnalytical TechniquePurpose
Diazomethane / Alkyl HalidesCarboxylic AcidGC-MSIncreased volatility, improved peak shape
Silylating Agents (e.g., BSTFA)Carboxylic Acid, AmineGC-MSIncreased volatility and thermal stability iu.edu
Acylating Agents (e.g., TFAA)Amine, Carboxylic AcidGC-MSImproved chromatographic properties, electron-capture detection iu.edujfda-online.com
Chiral Alcohols/AminesCarboxylic AcidGC, HPLCEnantiomeric separation (formation of diastereomers) wikipedia.org
Fluorescent Labeling AgentsAmine, Carboxylic AcidHPLC-FluorescenceIncreased detection sensitivity

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of this compound is essential for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates provides insight into the stepwise pathway of a chemical transformation. For reactions involving the ester group, such as transesterification or hydrolysis, a key intermediate is the tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. masterorganicchemistry.com

Reactions involving the cyano group can also proceed through distinct intermediates. For example, in a cyanohydrin-type reaction, the initial nucleophilic attack on the carbon of the cyano group would lead to an intermediate imine-like species. The stability and subsequent reactivity of these intermediates are dictated by the reaction conditions and the nature of the reactants.

In nucleophilic substitution reactions on the pyrrolidine ring, the mechanism can be complex. Theoretical studies on the nucleophilic aromatic substitution of thiophenes with pyrrolidine suggest a stepwise pathway involving the initial formation of a zwitterionic intermediate. nih.govresearchgate.net While not directly analogous, this provides a framework for considering potential intermediates in substitution reactions involving the pyrrolidine nitrogen of this compound.

Table 5: Potential Reaction Intermediates in Transformations of this compound

Reaction TypeKey Functional GroupPotential IntermediateDescription
Ester Hydrolysis/TransesterificationCarboxylateTetrahedral IntermediateFormed by nucleophilic attack of water/alcohol on the carbonyl carbon. masterorganicchemistry.com
N-Alkylation/AcylationPyrrolidine NitrogenQuaternary Ammonium Salt (for alkylation)Transient intermediate before deprotonation.
Cyanide AdditionCyano GroupIminium Ion/EnamineDepending on the nature of the nucleophile and subsequent steps.
Nucleophilic Substitution at Ring CarbonPyrrolidine RingCarbocation/Transition StateDependent on the specific substitution mechanism (Sₙ1 or Sₙ2 type).

Kinetic Profiling of Key Transformations

Currently, specific kinetic profiling data, such as rate constants and activation energies for key transformations of this compound, are not extensively available in published literature. However, the principles of kinetic analysis are crucial for understanding and optimizing reactions involving this compound. Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time to elucidate reaction mechanisms and determine the factors influencing the reaction rate.

For a compound like this compound, key transformations for kinetic study would include hydrolysis of the ester, reactions involving the N-cyano group, and transformations of the pyrrolidine ring. The data below represents a hypothetical kinetic study on the hydrolysis of a generic methyl ester to illustrate the type of data generated in such an analysis.

Hypothetical Kinetic Data for Methyl Ester Hydrolysis at 298 K

Time (s) [Methyl Ester] (M) Rate (M/s)
0 0.100 1.5 x 10⁻³
60 0.091 1.4 x 10⁻³
120 0.083 1.2 x 10⁻³
180 0.076 1.1 x 10⁻³

From such data, the rate law and rate constant for the reaction can be determined. For instance, if the hydrolysis is found to be first order with respect to the ester and the hydroxide ion, the rate law would be expressed as:

Rate = k[Ester][OH⁻]

Understanding these kinetic parameters is essential for controlling reaction outcomes, maximizing yields, and minimizing byproducts in the synthesis and modification of this compound.

Radical Chemistry and Mechanism Exploration

The exploration of radical chemistry involving this compound opens avenues for novel functionalizations of the pyrrolidine ring. While specific studies on this molecule are limited, the general principles of radical reactions involving nitrogen-containing heterocycles and N-cyanoamines provide a framework for understanding its potential reactivity.

The N-cyano group can influence the radical chemistry of the molecule. The generation of a radical at the nitrogen atom or an adjacent carbon atom could be achieved through various methods, including the use of radical initiators or photoredox catalysis. For instance, photoredox-catalyzed reactions have been shown to effect Cα–H cyanation of unactivated secondary and tertiary aliphatic amines, suggesting that similar transformations could be possible for the pyrrolidine ring of this compound.

A plausible mechanistic pathway could involve a hydrogen atom transfer (HAT) process. In such a mechanism, a photogenerated radical initiator would abstract a hydrogen atom from a C-H bond on the pyrrolidine ring, generating a carbon-centered radical. This radical intermediate could then undergo various transformations, such as addition to a suitable acceptor or reaction with a cyanide source. The regioselectivity of the initial HAT step would be a key factor in determining the final product distribution.

Recent advances have highlighted the use of N-centered radical relays for the functionalization of acyclic amines. nih.gov This concept could potentially be extended to cyclic systems like this compound. A proposed mechanism could involve the initial formation of a nitrogen-centered radical, which then undergoes an intramolecular 1,5-HAT to generate a carbon-centered radical at a specific position on the pyrrolidine ring. This remote functionalization strategy offers a powerful tool for selective C-H bond activation.

The cyanamide functional group itself can participate in radical reactions. nih.gov Cyanamide-based radical cascade reactions have emerged as a significant method for constructing nitrogen-containing polycyclic frameworks. nih.gov While these examples often involve the cyanamide as a radical acceptor, the possibility of the N-cyano group in this compound influencing or participating in radical processes warrants further investigation.

Computational studies can play a vital role in exploring the potential radical chemistry of this compound. By modeling the stability of various potential radical intermediates and the energy barriers for different reaction pathways, theoretical calculations can guide experimental design and provide deeper mechanistic insights.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For "Methyl 1-cyanopyrrolidine-3-carboxylate," both ¹H and ¹³C NMR would provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing effects of the cyano and carboxylate groups. Protons on carbons adjacent to the nitrogen atom and the C3 carbon bearing the carboxylate group would be deshielded and appear at a lower field. oregonstate.eduorgchemboulder.com The protons of the methyl group of the ester would appear as a singlet, typically in the range of 3.5-4.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be significantly deshielded, appearing in the 165-190 ppm region. oregonstate.edu The carbon of the cyano group typically resonates in the 110-120 ppm range. oregonstate.edu The carbons of the pyrrolidine ring would appear at distinct chemical shifts based on their proximity to the nitrogen atom and the substituents.

The following tables provide predicted NMR chemical shifts for "this compound" based on typical values for similar functional groups and molecular environments. oregonstate.eduorgchemboulder.comlibretexts.orgoregonstate.edubhu.ac.inlibretexts.orglibretexts.orgnetlify.appmdpi.compreprints.org

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H3 3.2 - 3.6 Multiplet
H2, H5 (adjacent to N) 3.0 - 3.8 Multiplets
H4 2.2 - 2.6 Multiplet

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (ester) 170 - 175
C≡N (nitrile) 115 - 120
C3 40 - 45
C2, C5 (adjacent to N) 45 - 55
C4 30 - 35

Infrared (IR) and Mass Spectrometry (MS) for Molecular Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester. The C≡N stretch typically appears in the range of 2220-2260 cm⁻¹. researchgate.net The C=O stretch of the ester is expected to be a strong band around 1735-1750 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For "this compound" (molecular formula C₇H₁₀N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 154. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 123, or the loss of the entire methoxycarbonyl group (-COOCH₃) to yield a fragment at m/z 95. researchgate.netnih.govthieme-connect.delibretexts.orgmdpi.com Cleavage of the pyrrolidine ring would also contribute to the fragmentation pattern.

Key Spectroscopic Data for this compound

Spectroscopic Technique Feature Predicted Value
IR Spectroscopy C≡N Stretch 2220 - 2260 cm⁻¹
C=O Stretch (Ester) 1735 - 1750 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺ m/z 154
Fragment [M - OCH₃]⁺ m/z 123

X-ray Crystallography in Structural Analysis of Related Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com While the crystal structure of "this compound" has not been reported, analysis of related cyanopyrrolidine and heterocyclic structures provides valuable insights into the expected molecular geometry. nih.govmdpi.comresearchgate.netnih.gov

In the crystal lattice of related compounds, the pyrrolidine ring typically adopts a non-planar, puckered conformation, often an envelope or twisted form, to minimize steric strain. The bond lengths and angles would be expected to be within the standard ranges for C-C, C-N, C-O, and C≡N bonds. For instance, the C≡N bond length is typically around 1.15 Å. nih.gov Intermolecular interactions, such as hydrogen bonding (if suitable donors and acceptors are present) and van der Waals forces, would play a significant role in the crystal packing. nih.gov The analysis of crystal structures of similar molecules is crucial for understanding the conformational preferences and potential intermolecular interactions of the title compound.

Typical Bond Lengths and Angles from Related Crystal Structures

Bond/Angle Typical Value
C≡N Bond Length ~1.15 Å
C=O Bond Length ~1.20 Å
C-O Bond Length (Ester) ~1.34 Å

Advanced Chiroptical Spectroscopy for Stereochemical Assignment

"this compound" possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two enantiomers. Advanced chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of such chiral molecules. numberanalytics.commdpi.com

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. numberanalytics.com The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations for both possible enantiomers (R and S), the absolute configuration can be unambiguously assigned. msu.eduresearchgate.net This non-empirical approach is a powerful tool in stereochemical analysis and is crucial for applications where the biological activity is dependent on a specific enantiomer. msu.edu

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed due to its favorable balance of accuracy and computational cost, making it suitable for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. scirp.orgchemrxiv.org

A significant application of quantum chemistry is the mapping of chemical reaction mechanisms. nih.gov By calculating the potential energy surface of a reaction, researchers can identify the most likely pathways from reactants to products. This involves locating and characterizing the structures of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation barrier, provides crucial information about the reaction's kinetic feasibility. nih.gov

For a molecule like Methyl 1-cyanopyrrolidine-3-carboxylate, DFT calculations could be employed to explore its reactivity in various chemical transformations. For example, the hydrolysis of the ester group or reactions involving the cyano group could be modeled. Computational studies can presume a reaction pathway and model the associated transition state structures to understand the energetic landscape of the reaction. researchgate.net This predictive capability is invaluable for designing new synthetic routes and understanding reaction kinetics without the need for extensive empirical experimentation.

Many chemical reactions can yield multiple products, and controlling the selectivity (regio- and stereoselectivity) is a central goal in chemical synthesis. DFT calculations are instrumental in understanding the origins of this selectivity. By comparing the activation energies of the transition states leading to different isomers, chemists can predict which product is favored to form.

In the context of this compound, if it were to participate in a cycloaddition reaction, for instance, DFT could be used to explore the different possible orientations of the reacting molecules. researchgate.net The calculations would reveal the electronic and steric factors that stabilize one transition state over another, thereby explaining the observed or predicted regioselectivity and stereoselectivity. researchgate.net This analysis provides a detailed mechanistic understanding that is crucial for optimizing reaction conditions to favor the desired product.

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes, solvation effects, and thermodynamic properties. mdpi.comnih.gov

An MD simulation of this compound, typically in a solvent like water, could reveal how the molecule behaves in a solution. It would show how the pyrrolidine (B122466) ring flexes and how the carboxylate and cyano groups interact with surrounding solvent molecules. researchgate.net These simulations are often used to explore the stability of different molecular conformations and to understand how a molecule might interact with a larger biological target, such as a protein active site. nih.gov The trajectories generated from MD simulations can span from picoseconds to microseconds, capturing a wide range of molecular motions and processes. nih.gov

Prediction of Molecular Conformations and Interactions

Understanding the three-dimensional structure (conformation) of a molecule and its non-covalent interactions is key to predicting its physical and biological properties. Computational methods can predict the most stable conformations by searching the potential energy surface for energy minima.

For this compound, theoretical calculations can determine the preferred puckering of the pyrrolidine ring and the orientation of its substituents. Furthermore, these methods can characterize intra- and intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern how the molecule interacts with itself and with other molecules in its environment. mdpi.com Analysis of these interactions is critical for understanding crystal packing, solubility, and binding affinity to other molecules. mdpi.comresearchgate.net

Theoretical Prediction of Spectroscopic Properties (e.g., Collision Cross Section)

Computational chemistry can predict various spectroscopic properties, aiding in the identification and characterization of molecules. Techniques like ion mobility-mass spectrometry (IM-MS) measure a key physical property called the Collision Cross Section (CCS), which is related to the size, shape, and charge of an ion in the gas phase. kcl.ac.uk

The theoretical prediction of CCS values has become an important tool for increasing confidence in compound identification, especially in complex mixtures analyzed in fields like metabolomics. nih.govnih.gov For this compound, CCS values for different adducts (e.g., protonated, sodiated) can be calculated using computational tools. uni.lu These predicted values can then be compared against experimental data to confirm the molecule's identity. The table below presents theoretically predicted CCS values for various adducts of this compound, calculated using the CCSbase model. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺155.08151129.7
[M+Na]⁺177.06345138.7
[M-H]⁻153.06695131.5
[M+NH₄]⁺172.10805148.9
[M+K]⁺193.03739137.6
[M]⁺154.07368124.1
[M]⁻154.07478124.1
[M+HCOO]⁻199.07243147.7

Applications of Methyl 1 Cyanopyrrolidine 3 Carboxylate in Synthetic Chemistry

Building Block in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a common structural motif in a vast number of natural products and pharmacologically active compounds. Methyl 1-cyanopyrrolidine-3-carboxylate serves as a valuable chiral building block, providing a pre-formed, stereochemically defined core that can be elaborated into more complex molecular architectures.

Researchers utilize such functionalized pyrrolidines as starting points for the synthesis of polyhydroxylated pyrrolidine and pyrrolizidine (B1209537) alkaloids, which are known for their potent biological activities, including as glycosidase inhibitors. For example, related cyanopyrrolidine derivatives, synthesized from carbohydrate precursors, act as key intermediates. nih.gov The cyano group can be chemically transformed—for instance, reduced to an aminomethyl group or hydrolyzed to a carboxylic acid—to enable the annulation of additional rings or the introduction of new side chains. This strategy has been employed in the synthesis of analogues of pochonicine, a potent inhibitor of β-N-acetylhexosaminidases. nih.gov Similarly, tricyclic α-cyanopyrrolidine scaffolds derived from natural products like camphor (B46023) have been used as the core structure for synthesizing novel dipeptidyl peptidase-4 (DPP4) inhibitors. researchgate.net The inherent chirality of the starting material ensures the stereochemical integrity of the final complex molecule, bypassing the need for challenging asymmetric steps later in the sequence.

Table 1: Examples of Complex Molecular Scaffolds Derived from Cyanopyrrolidine Precursors

Precursor TypeKey Transformation(s)Target Molecular ClassPotential Application
Carbohydrate-derived cyanopyrrolidineReduction of nitrile, cyclizationPolyhydroxylated pyrrolizidine alkaloidsGlycosidase inhibition
Camphor-derived tricyclic cyanopyrrolidineAmide coupling, functional group manipulationTricyclic DPP4 inhibitorsAntidiabetic agents
L-Prolinamide-derived cyanopyrrolidineDehydration, N-acylationVildagliptin and analoguesAntidiabetic agents

Precursor for Chiral Amine and Heterocycle Derivatives

The cyano and ester functionalities of this compound are prime handles for derivatization into a variety of other functional groups, making it an excellent precursor for libraries of chiral amines and novel heterocyclic systems.

The reduction of the N-cyano group can proceed via several methods to yield the corresponding secondary amine, which can then be engaged in a wide array of subsequent reactions such as acylation, alkylation, or sulfonylation. More significantly, the C-cyano group in related structures can be reduced to a primary aminomethyl group. This transformation is pivotal in syntheses where the goal is to introduce a side chain containing a basic nitrogen atom, a common feature in many bioactive molecules. For instance, the synthesis of 1-amino and 1-N-acetylamino pyrrolidine analogues relies on the transformation of a cyanopyrrolidine intermediate. nih.gov

Furthermore, the molecule serves as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, such as vildagliptin. In related syntheses, 2-cyanopyrrolidines are N-acylated with a chloroacetyl group, which is subsequently displaced by a desired amine (e.g., 3-hydroxy-1-adamantylamine). google.com This demonstrates the role of the cyanopyrrolidine core as a key precursor to a class of important pharmaceutical agents.

Role in the Development of Novel Catalytic Systems

While direct application of this compound in catalytic systems is not extensively documented, its structural features are highly relevant to the design of modern catalysts and ligands for asymmetric synthesis. The rigid, chiral scaffold of the pyrrolidine ring is a privileged structure in organocatalysis and transition-metal catalysis.

Proline and its derivatives are among the most successful organocatalysts for a variety of enantioselective transformations. The conformational rigidity of the pyrrolidine ring helps to create a well-defined chiral environment around the catalytic center, enabling high levels of stereocontrol. By analogy, derivatives of this compound, after appropriate functional group manipulation, could be explored as novel ligands or organocatalysts. For example, conformationally constrained cyclic peptides incorporating similar structural motifs have been shown to be versatile scaffolds for asymmetric catalysis. nih.gov When complexed with copper (II) ions, these peptide-based ligands effectively catalyze Diels-Alder and Friedel-Crafts reactions with excellent enantioselectivity. nih.gov This suggests a potential, yet to be fully explored, role for ligands derived from cyanopyrrolidine scaffolds in the field of artificial metalloenzyme design and asymmetric catalysis.

Scaffold for Conformational Constraint Studies

Conformational constraint is a powerful strategy in medicinal chemistry used to design ligands with high affinity and selectivity for their biological targets. By locking a molecule into a specific, bioactive conformation, binding entropy losses are minimized, and interactions with the target receptor or enzyme are enhanced. The rigid five-membered ring of this compound makes it an ideal scaffold for applying this principle.

Incorporating this pyrrolidine core into peptides or small molecule drugs introduces a significant conformational bias. nih.gov This is particularly valuable in the design of peptidomimetics, where the pyrrolidine ring can replace a more flexible portion of a peptide backbone to enforce a specific turn or secondary structure. The resulting constrained molecules can be used to study structure-activity relationships (SAR) and to probe the conformational requirements of a biological receptor. mdpi.com For example, flexible scaffolds have been intentionally designed and incorporated into D3 receptor antagonists to optimize interactions with secondary binding sites. mdpi.com The defined stereochemistry and rigidity of the cyanopyrrolidine scaffold can be leveraged to systematically explore the three-dimensional space occupied by a ligand, providing valuable insights for rational drug design.

Applications in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful approach used to generate collections of structurally complex and diverse small molecules for high-throughput screening and chemical biology. cam.ac.ukrsc.org The goal of DOS is to efficiently populate chemical space with novel molecular architectures. This compound, as a multifunctional chiral building block, is well-suited for DOS strategies.

Starting from this common core, divergent reaction pathways can be employed to rapidly generate a library of compounds with high skeletal and stereochemical diversity. cam.ac.ukmdpi.com Strategies such as the "build-couple-pair" approach can be applied, where the pyrrolidine core is the "build" phase. researchgate.net The cyano and ester groups, along with the nitrogen atom, serve as orthogonal handles for the "couple" and "pair" phases. For example, the nitrogen can be acylated, the ester can be reduced or converted to an amide, and the cyano group can participate in cycloadditions or be transformed into other heterocycles. This approach allows for the creation of libraries based on sp3-rich scaffolds, which are of high interest in modern drug discovery for their potential to interact with challenging biological targets. researchgate.net A DOS approach using proline analogs has been successfully used to generate potential ligands for ionotropic glutamate (B1630785) receptors. nih.gov

Table 2: Potential DOS Pathways Starting from a Cyanopyrrolidine Core

Functional HandleReaction TypePotential OutcomeDiversity Type
N-H (after decyanation)Acylation, Alkylation, Reductive AminationVaried N-substituentsAppendage Diversity
Ester (COOMe)Amidation, Reduction, Grignard AdditionDiverse C3-substituentsAppendage Diversity
Cyano Group (C≡N)Reduction, Hydrolysis, CycloadditionAmines, Carboxylic Acids, HeterocyclesSkeletal Diversity
Ring BackboneRing-opening, Ring-expansionNovel scaffoldsSkeletal Diversity

Mechanistic Probes in Enzyme-Ligand Interactions (Focus on Covalent Bonding Mechanisms)

The nitrile (cyano) group is not merely a synthetic handle; it is an electrophilic "warhead" that can act as a mechanistic probe by forming a covalent bond with nucleophilic residues in an enzyme's active site. nih.govrsc.org This application is of great interest in the study of enzyme mechanisms and in the design of covalent inhibitors, which can offer advantages in potency and duration of action. nih.gov

This compound can be used to investigate enzymes that have a key cysteine, serine, or threonine residue in their active site. nih.gov The mechanism of inhibition involves the nucleophilic attack of the enzyme's residue (e.g., the thiolate of cysteine) on the electrophilic carbon atom of the nitrile. frontiersin.org This attack forms a covalent, reversible thioimidate or imidate adduct, effectively inactivating the enzyme. tandfonline.com

Because the reactivity of the nitrile is relatively mild compared to other electrophiles like aldehydes or vinyl sulfones, it can reduce the risk of off-target reactions, making it a selective probe. nih.gov The stability and reversibility of the covalent bond can be tuned by the surrounding chemical structure. nih.govrsc.org By designing molecules based on the cyanopyrrolidine scaffold, researchers can create specific probes to study the active site topology of enzymes like cysteine proteases, and this knowledge can be used to develop highly targeted therapeutics. nih.govfrontiersin.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for pyrrolidine (B122466) derivatives often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to Methyl 1-cyanopyrrolidine-3-carboxylate.

Key areas of exploration include:

Catalytic Asymmetric Synthesis : Developing novel catalytic systems (e.g., organocatalysts or transition-metal catalysts) for the enantioselective synthesis of the pyrrolidine core would be a significant advancement. This could involve asymmetric cycloaddition reactions or intramolecular cyclizations of acyclic precursors. nih.govresearchgate.net

Green Chemistry Principles : The application of green chemistry principles, such as the use of renewable starting materials, eco-friendly solvents (like water or ethanol), and energy-efficient reaction conditions (e.g., microwave or ultrasound assistance), is crucial. researchgate.netresearchgate.netrsc.org Investigating one-pot reactions that combine multiple synthetic steps without isolating intermediates could dramatically improve process efficiency. researchgate.net

Biocatalysis : The use of enzymes to catalyze key steps in the synthesis could offer high stereoselectivity and mild reaction conditions, aligning with the goals of sustainable chemistry.

Table 1: Comparison of Potential Sustainable Synthetic Approaches
ApproachPotential AdvantagesKey Research ChallengesRelevant Precedent
Organocatalytic [3+2] CycloadditionHigh enantioselectivity, metal-free conditions.Catalyst loading, substrate scope, reaction times.Asymmetric synthesis of pyrrolidines. unibo.it
Enzymatic DesymmetrizationExceptional stereocontrol, mild aqueous conditions.Enzyme discovery and engineering, substrate compatibility.Biocatalytic synthesis of chiral heterocycles.
Flow Chemistry SynthesisImproved safety, scalability, and process control.Reactor design, optimization of flow parameters.Continuous flow synthesis of pyrrolidines. africacommons.netresearchgate.net

Exploration of New Reactivity Profiles and Transformation Pathways

The reactivity of this compound is largely dictated by its N-cyano group and the ester functionality. While the nitrile group is a versatile synthetic handle, its reactivity in the specific context of an N-cyanopyrrolidine has not been exhaustively studied. researchgate.net

Future investigations should focus on:

N-Cyano Group Transformations : Exploring the reduction of the cyano group to an aminomethyl group, its hydrolysis to a carbamoyl (B1232498) or carboxyl group, or its participation in cycloaddition reactions. The N-cyano group can act as a radical acceptor, opening pathways for complex molecule construction. researchgate.net

Reactivity as a Covalent Modifier : The cyanopyrrolidine scaffold is known to act as a covalent inhibitor of certain enzymes, such as cysteine proteases. acs.orgnih.gov Investigating the potential of this compound to form covalent bonds with biological nucleophiles could be a fruitful area of research, potentially through the formation of a thioimidate intermediate. acs.org

Derivatization via the Ester : The methyl ester at the C3 position serves as a key point for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to various amides, enabling the synthesis of a diverse library of compounds.

Advanced Stereochemical Control in Derivatization

The chiral center at the C3 position of the pyrrolidine ring is a critical feature. Controlling the stereochemistry during the synthesis and subsequent derivatization is paramount for many applications.

Unexplored avenues include:

Diastereoselective Reactions : Investigating how the existing stereocenter at C3 directs the stereochemical outcome of reactions at other positions on the pyrrolidine ring (e.g., at C2, C4, or C5).

Asymmetric Catalysis on Derivatives : Developing catalytic methods to introduce new stereocenters with high levels of control. For instance, asymmetric alpha-functionalization of the corresponding carboxylic acid derivative could yield highly functionalized, enantiopure pyrrolidines. rsc.orgresearchgate.net

Synthesis of Specific Diastereomers : Methods that allow for the selective synthesis of any of the possible stereoisomers of substituted 1-cyanopyrrolidine-3-carboxylate derivatives would be highly valuable. This could involve substrate-controlled or catalyst-controlled transformations. nih.govnih.gov

Integration with Flow Chemistry and High-Throughput Synthesis

Modern synthetic chemistry is increasingly leveraging automation and continuous processing to accelerate discovery.

Future work should aim to:

Develop a Flow Synthesis Protocol : Translating the optimal batch synthesis of this compound into a continuous flow process. africacommons.net Flow chemistry can offer superior control over reaction parameters, enhance safety, and facilitate scaling up. researchgate.netrsc.org

High-Throughput Derivatization : Using automated platforms to rapidly synthesize a library of derivatives from the core scaffold. This would involve reacting the ester or other functional groups with a diverse set of building blocks in a parallel format.

Integrated Synthesis and Screening : Combining flow synthesis with in-line purification and analysis or even biological screening. This would create a powerful platform for the rapid discovery of new compounds with desired properties. scielo.br

Table 2: Potential Benefits of Integrating Modern Synthesis Technologies
TechnologyApplication to Target CompoundAnticipated Outcome
Flow ChemistryContinuous synthesis of the core scaffold.Increased yield, improved safety, easier scale-up. africacommons.net
High-Throughput SynthesisParallel derivatization of the ester group.Rapid generation of a chemical library for screening.
Automated PurificationIn-line or parallel purification of derivatives.Reduced purification bottlenecks, faster library creation.

Theoretical and Computational Advancements in Understanding Reactivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and saving resources.

Future theoretical studies could focus on:

Conformational Analysis : Determining the preferred conformations of this compound and how its shape influences reactivity.

Reaction Mechanism Elucidation : Using methods like Density Functional Theory (DFT) to model potential reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. nih.govfrontiersin.org This can help in understanding, for example, the mechanism of covalent modification of cysteine residues. nih.gov

Predicting Properties : Employing Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict the properties of virtual derivatives, helping to prioritize synthetic targets. clinicsearchonline.orgwustl.eduscirp.org For instance, predicting the electrophilicity of the nitrile carbon can provide insights into its potential as a covalent warhead. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 1-cyanopyrrolidine-3-carboxylate, and how can diastereoselectivity be optimized?

  • Methodological Answer : The compound can be synthesized via a diastereoselective Michael addition followed by cyclization. For example, analogous pyrrolidine derivatives (e.g., methyl 3-aryl-5-oxopyrrolidine-2-carboxylates) are synthesized using chiral auxiliaries or asymmetric catalysis to control stereochemistry . Reaction conditions (e.g., solvent polarity, temperature) significantly impact diastereoselectivity. Monitoring via 1H^1H-NMR and chiral HPLC is recommended to assess stereochemical outcomes .

Q. How should researchers characterize the conformational flexibility of the pyrrolidine ring in this compound?

  • Methodological Answer : Use Cremer-Pople puckering parameters to quantify ring puckering. For example, the pyrrolidine ring’s puckering amplitude (qq) and phase angle (ϕ\phi) can be derived from X-ray crystallography or DFT calculations. Compare results with databases like the Cambridge Structural Database (CSD) to identify common conformers .

Q. What analytical techniques are essential for verifying the purity and structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., cyano and ester groups). For example, the cyano group’s electron-withdrawing effect deshields adjacent protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., C7_7H10_{10}N2_2O2_2) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy .
  • Engineering Controls : Use fume hoods for synthesis and purification steps. Store in airtight containers under inert gas (N2_2/Ar) to prevent hydrolysis of the cyano group .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify electrophilic sites. For example, the ester carbonyl and cyano group are susceptible to nucleophilic attack. Compare computed transition states with experimental kinetic data to validate models .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Use the SHELX suite for structure refinement. If twinning or disorder is observed (common in flexible pyrrolidine rings), apply TWIN/BASF commands in SHELXL. Cross-validate with Mercury CSD’s packing similarity tools to identify atypical lattice interactions .

Q. How do steric and electronic effects influence the compound’s diastereoselectivity in multicomponent reactions?

  • Methodological Answer : Design experiments varying substituents (e.g., replacing the methyl ester with bulkier tert-butyl groups). Use Hammett plots to correlate electronic effects (σ values) with reaction rates. For example, electron-withdrawing groups on the pyrrolidine ring may enhance electrophilicity at the cyano carbon .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodological Answer : Optimize flow chemistry setups to control exothermicity and mixing efficiency. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates. For crystallization, screen solvents using the CSD’s MOLPAK module to predict polymorph stability .

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